1-(4-Bromophenyl)cyclopropyl Acetate
Description
1-(4-Bromophenyl)cyclopropyl acetate is a cyclopropane-containing ester featuring a brominated aromatic ring. The cyclopropane ring introduces strain, enhancing reactivity, while the bromophenyl group enables participation in cross-coupling reactions .
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
[1-(4-bromophenyl)cyclopropyl] acetate |
InChI |
InChI=1S/C11H11BrO2/c1-8(13)14-11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 |
InChI Key |
LKWQFNNNXLDLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)cyclopropyl Acetate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of aryl bromides with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide . This method produces cyclopropyl arenes in good yields. Another method involves the use of Grignard reagents and aryl bromides under similar conditions .
Industrial Production Methods
Industrial production of 1-(4-Bromophenyl)cyclopropyl Acetate typically involves large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, utilizing efficient catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)cyclopropyl Acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The acetate ester can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products
Substitution: Products include various substituted phenylcyclopropyl acetates.
Oxidation: Major products are carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
1-(4-Bromophenyl)cyclopropyl Acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)cyclopropyl Acetate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Comparison with 1-(4-Chlorophenyl)cyclopropyl Acetate (3f)
- Structural Difference : Replacement of bromine with chlorine at the para position.
- Impact : The bromine atom (atomic radius: 1.14 Å) provides greater steric bulk and polarizability compared to chlorine (0.99 Å), influencing reactivity in nucleophilic aromatic substitution and photophysical properties .
- Synthetic Data : Both compounds (3f and 3g) are synthesized via enzymatic cyclopropanation using IC-G3, achieving high diastereo- and enantiocontrol (e.g., 77% yield for bromo-derivative 3g) .
Ethynyl-Functionalized Cyclopropanes
Comparison with 2-(1-((4-Bromophenyl)ethynyl)cyclopropyl)-5-methoxy-1,3-dimethylbenzene (4g)
- Structural Difference : Ethynyl group replaces the acetate ester.
- Impact: The ethynyl moiety enables participation in Sonogashira coupling, expanding utility in π-conjugated systems.
- Physical Properties :
Methyl Ester Derivatives
Comparison with Methyl 2-(1-(Bromomethyl)cyclopropyl) Acetate
- Structural Difference : Bromomethyl substituent vs. bromophenyl.
- Impact : Bromomethyl enhances electrophilicity, favoring nucleophilic substitution (e.g., SN2 reactions).
- Physical Properties :
Comparison with Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride
- Structural Difference: Aminomethyl group (as HCl salt) replaces bromophenyl.
Carbamate Derivatives
Comparison with tert-Butyl (1-(4-Bromophenyl)cyclopropyl)carbamate
- Structural Difference : Carbamate (BOC-protected amine) replaces acetate ester.
- Impact : Enhanced stability toward hydrolysis; widely used in peptide synthesis and as intermediates.
- Physical Properties :
Heterocyclic Derivatives
Comparison with 4-[1-(4-Bromophenyl)cyclopropyl]morpholine
- Structural Difference : Morpholine ring replaces acetate.
- Impact : The morpholine moiety improves bioavailability and membrane permeability, common in drug design.
- Molecular Formula: C₁₃H₁₆BrNO; Molar mass: 282.18 g/mol .
Alcohol Derivatives
Comparison with (1-(4-Bromophenyl)cyclopropyl)methanol
- Structural Difference : Hydroxyl group replaces acetate.
- Impact : Increased polarity, enabling hydrogen bonding and oxidation to ketones or aldehydes.
- Applications : Intermediate for esterification or etherification reactions .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
